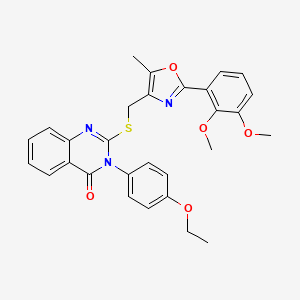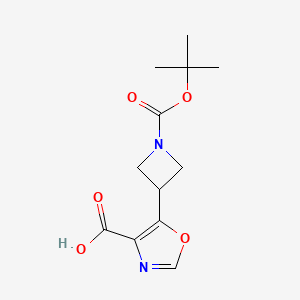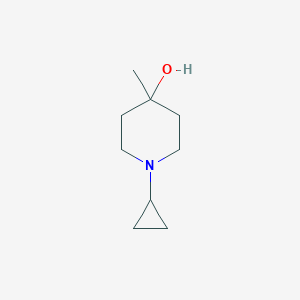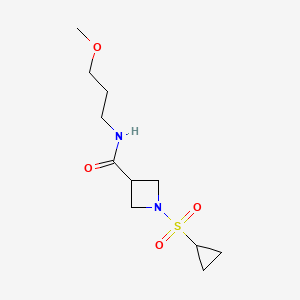![molecular formula C17H15IN2O4S B2639261 3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid CAS No. 1042416-76-1](/img/structure/B2639261.png)
3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of indolepropionic acid, which is an auxin-like plant hormone . The structure suggests that it has an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) attached to a propanoic acid group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an indole ring attached to a propanoic acid group, with a 4-iodophenylsulfonylamino group attached to the second carbon of the propanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are generally crystalline solids . The presence of the carboxylic acid group suggests it might have acidic properties, and the iodine atom might make it heavier and less volatile than related compounds without halogens.Aplicaciones Científicas De Investigación
- Indole-3-propionic acid serves as a reactant for the preparation of fluorescent analogues of strigolactones . Strigolactones are plant hormones involved in root development, symbiosis, and signaling. These fluorescent analogues help researchers study strigolactone-related processes and interactions .
- Researchers utilize indole-3-propionic acid in the synthesis of ligands for melanocortin receptors . These receptors play essential roles in regulating various physiological functions, including skin pigmentation, energy homeostasis, and anti-inflammatory responses .
- Indole-3-propionic acid is a precursor for developing agonists targeting the histamine H4 receptor . Activation of this receptor is associated with immune responses, inflammation, and allergic reactions .
- The compound is also used in the preparation of NR2B/NMDA receptor antagonists. These antagonists modulate glutamate signaling and are relevant in neurological research, particularly related to memory, learning, and excitotoxicity .
- Indole-3-propionic acid serves as an important raw material and intermediate in organic synthesis. It contributes to the production of various pharmaceutical compounds and agrochemicals .
- In the field of dyestuff and colorants, this compound finds applications due to its chemical properties and structural features .
- Researchers have studied indole-3-propionic acid as an adjunct to improve perfusion after liver transplantation. Its potential impact on blood flow and tissue viability is of interest in this context .
Fluorescent Analogues of Strigolactones
Melanocortin Receptor Ligands
Histamine H4 Receptor Agonists
NR2B/NMDA Receptor Antagonists
Organic Synthesis and Pharmaceuticals
Dyestuff and Colorants
Adjunct for Improving Perfusion After Liver Transplant
Safety and Hazards
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLKUOWQUKEMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2639178.png)
![3-[[Oxo(thiophen-2-yl)methyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2639180.png)
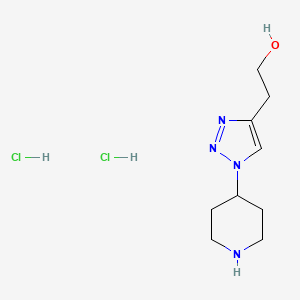
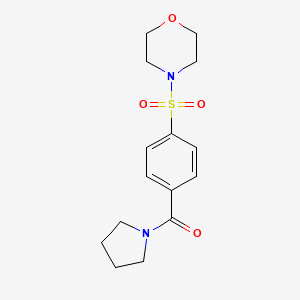
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2639184.png)
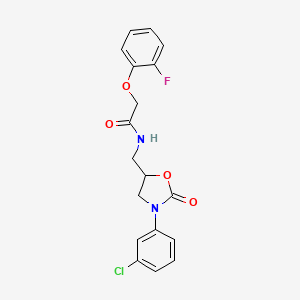
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2639186.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2639187.png)


